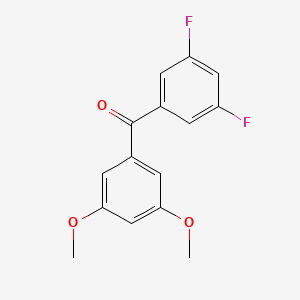

3,5-Difluoro-3',5'-dimethoxybenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Difluoro-3’,5’-dimethoxybenzophenone, also known as (3,5-difluorophenyl) (3,5-dimethoxyphenyl)methanone, is a chemical compound with the molecular formula C15H12F2O3 . It has a molecular weight of 278.26 .

Molecular Structure Analysis

The molecular structure of 3,5-Difluoro-3’,5’-dimethoxybenzophenone consists of two aromatic rings, one with two fluorine atoms and two methoxy groups, and the other with a carbonyl group . The InChI code for this compound is 1S/C15H12F2O3/c1-19-13-5-10 (6-14 (8-13)20-2)15 (18)9-3-11 (16)7-12 (17)4-9/h3-8H,1-2H3 .Applications De Recherche Scientifique

Photophysical Behavior in RNA Imaging

One application of derivatives of 3,5-Difluoro-3',5'-dimethoxybenzophenone is in the characterization of the photophysical behavior of fluorogenic molecules, particularly DFHBI and its analogs. These molecules bind to the Spinach aptamer, an RNA molecule, enabling RNA imaging. It's observed that impediments to photoisomerization enhance the fluorescence signal, suggesting a role in nonradiative deactivation processes. The fluorescence of these molecules is also sensitive to medium pH and solvent interactions, including hydrogen bonding and polarity (Santra et al., 2019).

Polymer Synthesis

Another application involves the synthesis of aromatic polyamides containing ether and isopropylidene or hexafluoroisopropylidene linkages. These polymers are amorphous, soluble in polar solvents, and demonstrate good thermal stability, making them potential materials for various industrial applications (Hsiao & Yu, 1996).

Organic Synthesis

In organic synthesis, 3,5-Difluoro-3',5'-dimethoxybenzophenone derivatives are utilized in the photocatalytic generation of glycosyl fluorides, highlighting a mild and efficient method for generating these compounds, even with substrates having acid and base labile functionalities (Kim et al., 2020).

Material Science

The chemical also plays a role in the synthesis of high molecular weight, amorphous poly(arylene ether)s with pendant benzoyl groups. This process involves nucleophilic aromatic substitution and results in materials with significant potential in industrial applications due to their thermal properties and molecular structure (Beek & Fossum, 2009).

Fluorinated Polymers

Additionally, it's used in the synthesis of fluorinated poly(ether ketone imide)s, which exhibit high optical transparency, low dielectric constants, and good thermal stability. These properties make these polymers suitable for use in photoelectric and microelectronic materials (Wang, Li & Jiang, 2009).

Mécanisme D'action

Safety and Hazards

While specific safety and hazard information for 3,5-Difluoro-3’,5’-dimethoxybenzophenone is not available, it’s important to handle all chemical compounds with care. This includes wearing appropriate personal protective equipment, avoiding contact with skin and eyes, and ensuring good ventilation .

Propriétés

IUPAC Name |

(3,5-difluorophenyl)-(3,5-dimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O3/c1-19-13-5-10(6-14(8-13)20-2)15(18)9-3-11(16)7-12(17)4-9/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMCTWHQYTYZCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C2=CC(=CC(=C2)F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601230456 |

Source

|

| Record name | (3,5-Difluorophenyl)(3,5-dimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601230456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-3',5'-dimethoxybenzophenone | |

CAS RN |

951892-32-3 |

Source

|

| Record name | (3,5-Difluorophenyl)(3,5-dimethoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Difluorophenyl)(3,5-dimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601230456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358961.png)

![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358963.png)

![cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358964.png)

![cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358966.png)